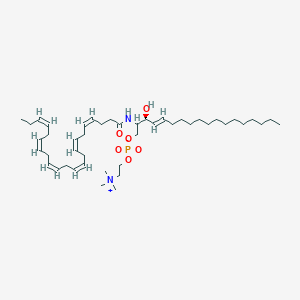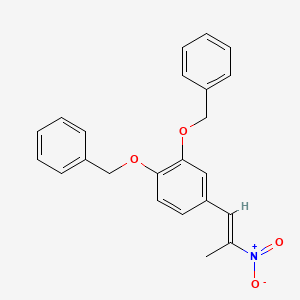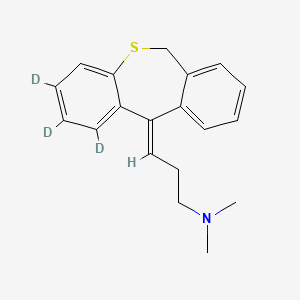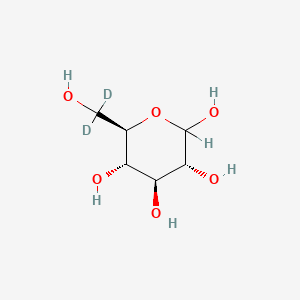
N-Docosahexaenoic sphingomyelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Docosahexaenoic sphingomyelin is a specialized sphingolipid that combines the structural elements of sphingomyelin with docosahexaenoic acid (DHA). Sphingomyelins are essential components of cell membranes, particularly in the myelin sheath of nerve cells, and play a crucial role in cellular signaling and membrane structure. The incorporation of DHA, an omega-3 fatty acid, into sphingomyelin enhances its biological functions, particularly in the brain and retina.
Mechanism of Action
Target of Action
N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .
Mode of Action
This compound interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . This compound appears to regulate both apoptosis and inflammation in the vascular system .
Biochemical Pathways
The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .
Pharmacokinetics
It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .
Result of Action
The molecular and cellular effects of this compound’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .
Biochemical Analysis
Biochemical Properties
N-Docosahexaenoic sphingomyelin is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sphingomyelinase, which catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine . This reaction is crucial for the regulation of cellular processes such as apoptosis, cell growth, and differentiation. Additionally, this compound interacts with proteins involved in lipid raft formation, which are specialized membrane microdomains that play a role in signal transduction and membrane trafficking .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the sphingomyelin signaling pathway, leading to changes in ceramide production and subsequent alterations in cell behavior . In cancer cells, an increase in sphingomyelin content on the cell surface has been linked to tumor initiation, progression, and immune evasion . Furthermore, this compound plays a role in the regulation of cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to sphingomyelinase, facilitating the hydrolysis of sphingomyelin to ceramide . This interaction is critical for the generation of ceramide, a bioactive lipid that regulates numerous cellular processes. Additionally, this compound can modulate the activity of sphingomyelin synthase, an enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine . These interactions highlight the compound’s role in maintaining the balance of sphingolipid metabolism and its impact on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, the exposure of sphingomyelin to the cytosol precedes the catastrophic breakage of bacteria-containing vacuoles, indicating its role in membrane stress and pathogen entry . Additionally, the temporal dynamics of sphingomyelin metabolism can affect the production of ceramide and other sphingolipid metabolites, leading to changes in cellular responses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance therapeutic delivery and improve pharmacokinetics and tumor delivery efficiency . At higher doses, it can lead to systemic toxicities and adverse effects . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the sphingolipid signaling pathway . It interacts with enzymes such as sphingomyelinase and sphingomyelin synthase, which regulate the conversion of sphingomyelin to ceramide and vice versa . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various cellular processes, including apoptosis, cell growth, and differentiation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by lipid transport proteins and is distributed within various cellular compartments . The localization and accumulation of this compound can influence its activity and function, particularly in membrane microdomains such as lipid rafts .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The localization of this compound is critical for its role in cellular signaling and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosahexaenoic sphingomyelin typically involves the esterification of sphingosine with docosahexaenoic acid, followed by the addition of a phosphorylcholine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, high-performance liquid chromatography (HPLC) is used to purify DHA from sources like microalgae, ensuring a purity of over 98% .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Microalgae such as Schizochytrium sp. are commonly used as a source of DHA. The extracted DHA is then chemically bonded to sphingosine and phosphorylcholine through a series of controlled reactions, often involving enzymatic catalysis to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Docosahexaenoic sphingomyelin undergoes various chemical reactions, including:
Oxidation: The double bonds in the DHA moiety are susceptible to oxidation, leading to the formation of peroxides and other oxidative products.
Hydrolysis: Enzymatic hydrolysis by sphingomyelinases can break down this compound into ceramide and phosphorylcholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and specific enzymes like sphingomyelinase for hydrolysis. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and product stability .
Major Products
The major products formed from these reactions include ceramides, which play a significant role in cellular signaling and apoptosis, and various oxidative derivatives of DHA that have distinct biological activities .
Scientific Research Applications
N-Docosahexaenoic sphingomyelin has a wide range of applications in scientific research:
Chemistry: It is used to study lipid interactions and membrane dynamics.
Biology: It plays a role in understanding cell signaling pathways and membrane structure.
Medicine: It is investigated for its potential in treating neurodegenerative diseases, given its role in brain health and cognitive function.
Industry: It is used in the development of functional foods and nutraceuticals, particularly in infant formula to support brain development
Comparison with Similar Compounds
Similar Compounds
Ceramide: A simpler sphingolipid that lacks the phosphorylcholine group and has a more straightforward role in apoptosis and cell signaling.
Sphingosine-1-phosphate: A derivative of sphingosine that acts as a signaling molecule in various physiological processes.
Phosphatidylcholine: A glycerophospholipid that shares the phosphorylcholine head group but has different structural and functional properties.
Uniqueness
N-Docosahexaenoic sphingomyelin is unique due to the presence of DHA, which imparts additional anti-inflammatory and neuroprotective properties. This combination enhances its role in brain health and cognitive function, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHCZJDMNPDLS-GROXNLSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H79N2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)


![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
